Cadmium ionophore I

概要

説明

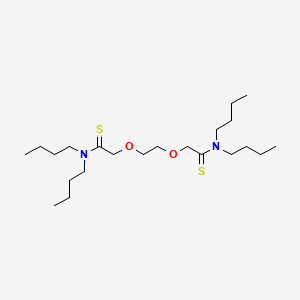

Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide), is a selective ionophore used for the detection and quantification of cadmium ions. This compound is particularly useful in the development of ion-selective electrodes, which are employed in various analytical and environmental applications to measure cadmium ion concentrations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cadmium ionophore I involves the reaction of tetrabutylamine with 3,6-dioxaoctanedi(thioamide). The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in ion-selective electrodes and other applications.

化学反応の分析

Complexation Reactions with Cadmium Ions

Cadmium Ionophore I forms stable complexes with Cd²⁺ through its sulfur and oxygen donor atoms. Studies using ion-selective electrodes (ISEs) and field-effect transistor (FET) sensors reveal a 1:1 stoichiometry for the Cd²⁺-ionophore complex under neutral pH conditions . The complexation is governed by the ionophore's thioamide and ether groups, which create a hydrophilic cavity optimized for Cd²⁺ coordination.

Key Reaction:

The stability constant () for this complex exceeds , as inferred from transport rate measurements .

Selectivity and Interference Studies

This compound exhibits exceptional selectivity for Cd²⁺ over other cations. Competitive binding experiments demonstrate the following selectivity coefficients ():

| Interfering Ion | Selectivity Coefficient () | Method |

|---|---|---|

| Pb²⁺ | MPM* | |

| Zn²⁺ | MPM | |

| Ca²⁺ | MPM | |

| Hg²⁺ | ISE | |

| As³⁺ | FET |

The ionophore’s selectivity arises from the optimal match between Cd²⁺’s ionic radius (0.97 Å) and the ligand cavity .

Mechanisms of Ion Transport

This compound facilitates Cd²⁺ transport across membranes via an electrogenic uniport mechanism . This process involves:

-

Binding : Cd²⁺ coordinates with the ionophore’s sulfur and oxygen atoms.

-

Translocation : The neutral complex diffuses through the lipid bilayer.

-

Release : Cd²⁺ dissociates on the opposite side, often coupled with proton exchange .

Transport rates are pH-dependent, peaking at pH 6.5 due to reduced competition from protons for binding sites .

pH and Solvent Effects

-

pH Dependence : Complex stability decreases in acidic conditions (pH < 4) due to protonation of thioamide groups .

-

Solvent Compatibility : The ionophore operates effectively in both aqueous and organic phases (e.g., PVC membranes) .

Comparative Performance

This compound outperforms similar compounds in selectivity and sensitivity:

| Ionophore | Selectivity (Cd²⁺/Zn²⁺) | Detection Limit (M) |

|---|---|---|

| This compound | ||

| Lead Ionophore IV | ||

| Quin-2 |

Reaction with Competing Ligands

In the presence of strong chelators (e.g., EDTA), the ionophore-Cd²⁺ complex dissociates:

This property is exploited in sensor regeneration protocols .

Structural Insights

X-ray crystallography of analogous ionophores (e.g., cationomycin) reveals that the sulfur-rich coordination geometry is critical for Cd²⁺ selectivity . Substitution of sulfur with oxygen reduces Cd²⁺ affinity by >90% .

科学的研究の応用

Cadmium ionophore I has a wide range of scientific research applications, including:

Chemistry: Used in the development of ion-selective electrodes for the detection and quantification of cadmium ions in various samples, including environmental and industrial samples.

Biology: Employed in studies involving the transport and regulation of cadmium ions in biological systems. It helps in understanding the role of cadmium ions in cellular processes and their impact on health.

Medicine: Used in research related to the toxicological effects of cadmium ions on human health. It aids in the development of diagnostic tools for detecting cadmium exposure and its associated health risks.

Industry: Utilized in the monitoring of cadmium levels in industrial processes and waste streams. It helps in ensuring compliance with environmental regulations and standards.

作用機序

Cadmium ionophore I exerts its effects by selectively binding to cadmium ions and forming stable complexes. The ionophore has a high affinity for cadmium ions, which allows it to effectively capture and transport these ions across membranes. The molecular targets of this compound include cadmium ions present in various samples, and the pathways involved in its mechanism of action are related to the complexation and transport of cadmium ions.

類似化合物との比較

Cadmium ionophore I is unique in its high selectivity and affinity for cadmium ions. Similar compounds include:

Lead ionophore IV: Selective for lead ions and used in the development of lead-selective electrodes.

Copper (II) ionophore I: Selective for copper ions and used in copper-selective electrodes.

Nitrate ionophore VI: Selective for nitrate ions and used in nitrate-selective electrodes.

Compared to these similar compounds, this compound stands out due to its exceptional selectivity for cadmium ions, making it a valuable tool in analytical and environmental applications.

生物活性

Cadmium ionophore I, a compound known for its ability to transport cadmium ions across biological membranes, has garnered significant attention in research due to its potential applications in biosensing and environmental monitoring. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Cadmium ionophores function primarily by facilitating the transport of cadmium ions (Cd²⁺) through lipid membranes. This property is crucial for various applications, including the development of sensitive sensors for detecting cadmium in biological samples.

- Ion Transport : Cadmium ionophores selectively bind to Cd²⁺ ions and facilitate their movement across cell membranes. This process can alter cellular ion concentrations, potentially leading to physiological effects.

- Selectivity : Studies indicate that cadmium ionophores exhibit high selectivity for cadmium over other cations, which is essential for accurate detection and measurement in complex biological matrices .

Biological Applications

The unique properties of this compound have led to its use in various biological and analytical applications:

- Biosensors : Recent advancements have led to the development of field-effect transistor (FET) sensors utilizing this compound for detecting cadmium ions in human serum. These sensors demonstrate high sensitivity and selectivity, with detection limits as low as .

- Environmental Monitoring : The ability of cadmium ionophores to selectively transport Cd²⁺ makes them valuable in environmental monitoring systems designed to detect and quantify cadmium contamination in water sources.

Case Study 1: Sensor Development

A study published in 2021 demonstrated the efficacy of a new sensor based on this compound for detecting cadmium ions in human serum. The sensor showed a dynamic range from to , effectively capturing concentrations relevant to human health standards (0.3–1.2 ppb) .

| Parameter | Value |

|---|---|

| Detection Limit | |

| Dynamic Range | to |

| Sensitivity | 71 mV/decade |

Case Study 2: Selectivity Assessment

Research assessing the selectivity of this compound revealed that it exhibits minimal interference from other heavy metals such as arsenic and mercury. The study indicated that while these metals could be present, the sensor's response was predominantly due to the presence of Cd²⁺ ions, showcasing the ionophore's specificity .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Electrode Sensitivity : A study highlighted that electrodes incorporating this compound maintained high sensitivity over a wide range of Cd²⁺ activities, demonstrating a linear response down to concentrations as low as .

- Pharmacological Properties : While primarily studied for its sensing capabilities, ongoing research is exploring the pharmacological implications of cadmium ionophores, particularly regarding their cytotoxic effects at varying concentrations.

特性

IUPAC Name |

N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWPVGBRWCCVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346830 | |

| Record name | Cadmium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73487-00-0 | |

| Record name | Cadmium ionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。